2,2-Propanediol,1,1,1,3,3,3-hexafluoro-
Overview
Description
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is a fluorinated organic compound with the molecular formula C₃H₂F₆O₂This compound is characterized by its high ionizing power and is commonly used as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- can be synthesized through the reaction of hexafluoroacetone with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves the use of specialized equipment to handle the highly reactive and corrosive nature of the starting materials. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hexafluoroacetone.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: Hexafluoroacetone
Reduction: Less fluorinated propanediols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a solvent in peptide synthesis and Friedel–Crafts reactions.
Biology: Employed in the preparation of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Propanediol,1,1,1,3,3,3-hexafluoro- involves its high ionizing power, which facilitates various chemical reactions. It acts as a polar solvent, enhancing the reactivity of the reactants and stabilizing transition states. This property makes it particularly useful in reactions that require high ionization energy .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Similar in structure but with a hydroxyl group instead of a diol.
1,1,1,3,3,3-Pentafluoropropane-2,2-diol: Contains one less fluorine atom.
1,1,1-Trifluoropropane-2,2-diol: Contains three fluorine atoms instead of six.
Uniqueness
2,2-Propanediol,1,1,1,3,3,3-hexafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive solvents .
Properties
CAS No. |
677-71-4 |
---|---|
Molecular Formula |
C3H6F6O4 |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2F6O2/c4-2(5,6)1(10,11)3(7,8)9/h10-11H |
InChI Key |
SNZAEUWCEHDROX-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)F)(C(F)(F)F)(O)O |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O.O.O |
Key on ui other cas no. |
34202-69-2 |
physical_description |
Hexafluoroacetone hydrate appears as a colorless liquid with a acetone-like odor. Toxic by inhalation. Nonflammable. Emits toxic fumes when heated to high temperatures. Heavier than air. Used as an intermediate in organic synthesis. |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Related CAS |
684-16-2 (Parent) |
Synonyms |
hexafluoroacetone hexafluoroacetone dihydrate hexafluoroacetone hydrate hexafluoroacetone monohydrate hexafluoroacetone sesquihydrate hexafluoroacetone trihydrate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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